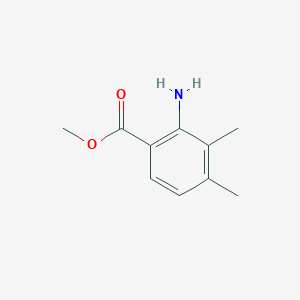

Methyl 2-amino-3,4-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUMQVHQPPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3,4 Dimethylbenzoate

Established Synthetic Pathways for Substituted Methyl Aminobenzoates

The synthesis of substituted methyl aminobenzoates, a class of compounds to which Methyl 2-amino-3,4-dimethylbenzoate belongs, is typically achieved through well-established chemical transformations. These methods provide a foundational understanding for the targeted synthesis of this specific molecule.

Esterification Reactions of Corresponding Aminobenzoic Acid Precursors

A primary and straightforward method for the synthesis of methyl aminobenzoates is the direct esterification of the corresponding aminobenzoic acid. This transformation can be achieved through several reagents and conditions. For instance, the reaction of an aminobenzoic acid with methyl iodide in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF) can yield the desired methyl ester. guidechem.com Another common approach involves the use of thionyl chloride in methanol (B129727), which first converts the carboxylic acid to an acyl chloride that subsequently reacts with methanol to form the ester. google.com A variety of protic acids, including gaseous hydrochloric acid and sulfuric acid, can also catalyze the esterification with methanol. nih.govchemscene.com A convenient and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be applicable to a wide range of amino acid substrates. nih.govchemscene.com

The following table summarizes various conditions for the esterification of aminobenzoic acids:

| Reagent System | Solvent | General Conditions | Reference |

|---|---|---|---|

| Methyl Iodide / Cesium Carbonate | N,N-Dimethylformamide (DMF) | Room temperature | guidechem.com |

| Thionyl Chloride / Methanol | Methanol | Reflux | google.com |

| Trimethylchlorosilane (TMSCl) / Methanol | Methanol | Room temperature | nih.gov |

| Chlorosulfonic acid / Alcohol | Inert organic solvent | Not specified | mdpi.com |

Synthetic Routes Involving Isatoic Anhydride (B1165640) Derivatives

Isatoic anhydrides are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and can also serve as precursors to aminobenzoates. thermofisher.com The synthesis of isatoic anhydrides typically involves the cyclization of anthranilic acids. thermofisher.com For instance, 2-amino-3-methylbenzoic acid can be converted to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (an isatoic anhydride derivative) using bis(trichloromethyl) carbonate. sioc-journal.cn These isatoic anhydride derivatives can then undergo further reactions, such as aminolysis with an appropriate amine, to yield substituted aminobenzamides, which can be further transformed if necessary. sioc-journal.cn While not a direct route to the methyl ester, this pathway highlights the utility of isatoic anhydrides as key synthetic intermediates.

Targeted Synthesis of this compound

A targeted synthesis for this compound can be proposed based on the established methods for analogous compounds. A logical precursor for this synthesis is 2-amino-3,4-dimethylbenzoic acid. thermofisher.comuni.lustarshinechemical.com

A plausible synthetic route would be a two-step process starting from 3,4-dimethylbenzoic acid. The first step involves the nitration of 3,4-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid to produce 3,4-dimethyl-2-nitrobenzoic acid. The subsequent step is the reduction of the nitro group to an amine. This reduction can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or other metal hydrides. guidechem.com

Once 2-amino-3,4-dimethylbenzoic acid is obtained, it can be esterified to the target compound, this compound, using one of the methods described in section 2.1.1. For example, reacting 2-amino-3,4-dimethylbenzoic acid with a methylating reagent in the presence of an inorganic base in an organic solvent represents a viable method. google.com

The proposed synthetic pathway is summarized in the table below:

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 3,4-Dimethylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 3,4-Dimethyl-2-nitrobenzoic acid | |

| 2 | 3,4-Dimethyl-2-nitrobenzoic acid | H₂, Pd/C | 2-Amino-3,4-dimethylbenzoic acid | guidechem.com |

| 3 | 2-Amino-3,4-dimethylbenzoic acid | Methylating reagent, Inorganic base | This compound | google.com |

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The molecular structure of this compound is achiral, meaning it does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Consequently, the application of asymmetric synthesis strategies to obtain an enantiomerically pure form of this compound is not relevant.

Novel Synthetic Approaches and Methodological Innovations in the Preparation of Dimethylbenzoates

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of substituted benzoates. These innovations often focus on improving reaction conditions, increasing yields, and promoting greener chemistry.

Furthermore, new catalytic systems are being explored to facilitate the synthesis of benzoate (B1203000) derivatives. For instance, copper-catalyzed reactions have been developed for the direct synthesis of amides from non-activated carboxylic acids under mild conditions. rsc.org While these methods may not have been specifically applied to the synthesis of this compound, they represent the forefront of synthetic methodology and could potentially be adapted for its preparation.

Reactivity and Reaction Mechanisms of Methyl 2 Amino 3,4 Dimethylbenzoate

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring System

The reactivity of the dimethylphenyl ring system in methyl 2-amino-3,4-dimethylbenzoate towards electrophilic aromatic substitution (EAS) is significantly influenced by the activating and directing effects of the substituents. The amino (-NH₂) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The two methyl (-CH₃) groups are also activating and ortho-, para-directing, albeit to a lesser extent than the amino group. The methoxycarbonyl (-COOCH₃) group, conversely, is a deactivating group and a meta-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, in a related compound, methyl 2-amino-3-methylbenzoate, bromination using hydrogen bromide and hydrogen peroxide leads to substitution at the 5-position, yielding methyl 2-amino-5-bromo-3-methylbenzoate. google.com This suggests that in this compound, electrophilic substitution would preferentially occur at the C5 position, which is para to the strongly activating amino group and ortho to the C4-methyl group.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the aromatic ring: The π electrons of the benzene (B151609) ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com

The relative rates and orientation of electrophilic substitution are governed by the ability of the substituents to stabilize the arenium ion intermediate. Both the amino and methyl groups effectively stabilize the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions relative to these groups.

Chemical Transformations Involving the Amine Functional Group

The amino group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions of the Amino Group

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. For example, the reaction with acetyl chloride would yield methyl 2-(acetylamino)-3,4-dimethylbenzoate. This transformation is often used to protect the amino group during other reactions.

Alkylation: N-alkylation of aromatic amines can be achieved through various methods. nih.gov One common approach involves reaction with alkyl halides. For instance, methyl 2-amino-3-methylbenzoic acid can be N-alkylated using methyl iodide in the presence of a base like cesium carbonate in N,N-dimethylformamide (DMF) to yield the corresponding N-methylated product. guidechem.com Another method is "hydrogen borrowing catalysis," where alcohols are used as alkylating agents in the presence of a catalyst, with water being the only byproduct. nih.gov

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality of this compound allows for diazotization, a process that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0–5 °C). guidechem.comscirp.org

The resulting diazonium salt, methyl 3,4-dimethyl-2-(diazonium)benzoate, is a versatile intermediate that can undergo a variety of subsequent reactions, collectively known as Sandmeyer reactions. These reactions involve the replacement of the diazonium group with a wide range of nucleophiles, often catalyzed by copper(I) salts. For example:

Cyanation: Reaction with copper(I) cyanide introduces a cyano group. google.com

Halogenation: Reactions with copper(I) chloride, copper(I) bromide, or potassium iodide introduce chloro, bromo, or iodo substituents, respectively.

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.

In a related process, the diazotization of methyl 2-amino-3-methylbenzoate followed by a reaction with sulfur dioxide can yield a sulfonyl chloride, which is a key intermediate in the synthesis of some herbicides. guidechem.com

Chemical Transformations of the Ester Functional Group

The ester functional group in this compound can undergo transformations such as transesterification, hydrolysis, and saponification.

Transesterification Processes

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically acid- or base-catalyzed. For example, reacting this compound with a different alcohol, such as ethanol, in the presence of an acid or base catalyst would lead to the formation of ethyl 2-amino-3,4-dimethylbenzoate and methanol (B129727). A specific example shows the transesterification of methyl 2-amino-5-bromo-3-methylbenzoate with benzyl (B1604629) alcohol in the presence of sodium methoxide (B1231860) to yield benzyl 2-amino-5-bromo-3-methylbenzoate. google.com

| Reactant | Reagent | Catalyst | Product |

| Methyl 2-amino-5-bromo-3-methylbenzoate | Benzyl alcohol | Sodium methoxide | Benzyl 2-amino-5-bromo-3-methylbenzoate |

Kinetics and Mechanism of Hydrolysis and Saponification

Hydrolysis: This is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Saponification: This is the base-promoted hydrolysis of an ester. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. This final deprotonation step is essentially irreversible, driving the reaction to completion.

| Reaction | Conditions | Products |

| Hydrolysis | Acid or Base Catalyst, Water | 2-Amino-3,4-dimethylbenzoic acid, Methanol |

| Saponification | Strong Base (e.g., NaOH), Water | Sodium 2-amino-3,4-dimethylbenzoate, Methanol |

Oxidative Reactivity and Radical-Mediated Pathways of this compound

The oxidative reactivity of this compound is dictated by the presence of the amino group and the electron-rich aromatic ring. While specific studies on this particular molecule are not extensively available, the reactivity can be inferred from the well-established chemistry of substituted anilines and related aromatic amines.

The initial steps of oxidative degradation of aromatic amines are generally understood to proceed through a radical mechanism. ntnu.no Atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (·OH) are known to react with amines, leading to their degradation. ntnu.noacs.org The oxidation process can be initiated by the abstraction of an electron from the nitrogen lone pair or the abstraction of a hydrogen atom from the amino group or the methyl groups on the ring. ntnu.no

In the context of radical-mediated pathways, the reaction of aniline (B41778) compounds with radicals like the methyl radical (CH₃•) has been studied. nih.gov Such reactions can lead to the formation of N-centered radicals. nih.gov Once formed, these radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including coupling reactions or further oxidation. The presence of methyl groups on the aromatic ring of this compound would also provide sites for hydrogen abstraction, leading to the formation of benzyl-type radicals, which can then undergo further reactions.

The electrochemical oxidation of aromatic amines is another relevant area of study. The potential at which these compounds oxidize is dependent on the nature and position of substituents on the aromatic ring. researchgate.net For aniline derivatives, the presence of electron-donating groups, such as the amino and methyl groups in this compound, would be expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted aniline.

Thermal and Photochemical Degradation Pathways of this compound

The stability of this compound towards thermal and photochemical degradation is a critical aspect of its chemical profile. While specific data for this compound is limited, studies on closely related aminobenzoate esters provide significant insights into its likely degradation pathways.

Photochemical Degradation:

Research on methyl 2-aminobenzoate (B8764639) (methyl anthranilate), a structurally similar compound, has shown that it undergoes photodegradation upon exposure to UV radiation. nih.gov This degradation can occur through direct photolysis under UVC (254 nm) and UVB irradiation. nih.gov The process is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which acts as a source of highly reactive hydroxyl radicals (·OH) under photochemical conditions. nih.gov

The primary photochemical reaction involves the formation of hydroxylated derivatives of the parent compound. nih.gov The rate of photodegradation is dependent on the concentration of H₂O₂, although this effect can plateau at higher concentrations due to self-scavenging of hydroxyl radicals by excess H₂O₂. nih.gov

Table 1: Pseudo-first-order photodegradation rate constants (k) for Methyl 2-aminobenzoate (a structural analog) under various conditions. nih.gov

| Condition | k (min⁻¹) |

| UVC irradiation | 0.025 |

| UVC + 1 mM H₂O₂ | 0.10 |

| UVC + 5 mM H₂O₂ | 0.25 |

| UVC + 10 mM H₂O₂ | 0.30 |

| UVB irradiation | 0.005 |

Data is illustrative and based on a closely related compound.

The chemical structure of aminobenzoates, with the amino and carboxyl groups, allows for electron delocalization, which influences their absorption of UV light. wikipedia.org This property is fundamental to their use as UV filters in some applications and also underlies their susceptibility to photochemical degradation. wikipedia.org

Thermal Degradation:

In the absence of specific experimental data, it is difficult to detail the precise degradation products and mechanisms. However, potential thermal degradation pathways could involve decarboxylation, deamination, or cleavage of the ester group. The temperatures at which these processes occur would define the thermal stability of the compound. For comparison, the thermal degradation of some amines used in industrial applications, such as monoethanolamine (MEA), has been studied, but the conditions and molecular structures are significantly different. acs.org

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 3,4 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of methyl 2-amino-3,4-dimethylbenzoate, detailing the connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show two signals for the vicinal protons on the benzene (B151609) ring. The amino group protons typically appear as a broad singlet, while the three methyl groups (two on the ring and one from the ester) will each produce a sharp singlet.

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) and methyl groups (-CH₃) tend to shift attached and nearby protons to a higher field (lower ppm), whereas the electron-withdrawing methyl ester group (-COOCH₃) causes a downfield shift (higher ppm) for adjacent protons. The aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (aromatic) | ~7.6 | Doublet (d) | 1H |

| H-5 (aromatic) | ~6.6 | Doublet (d) | 1H |

| NH₂ (amino) | ~4.5 | Broad Singlet | 2H |

| OCH₃ (ester methyl) | ~3.8 | Singlet | 3H |

| Ar-CH₃ (at C-4) | ~2.2 | Singlet | 3H |

| Ar-CH₃ (at C-3) | ~2.1 | Singlet | 3H |

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton, with each unique carbon atom producing a distinct signal. For this compound, a total of nine signals are anticipated, corresponding to the nine unique carbon atoms in the molecule.

The chemical shifts are highly characteristic of the carbon type. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The six aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts determined by the attached functional groups. The amino-substituted carbon (C-2) and the ester-substituted carbon (C-1) will have their resonances shifted downfield compared to the other ring carbons. The three methyl carbons will appear at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~168 |

| C-2 (aromatic) | ~148 |

| C-4 (aromatic) | ~135 |

| C-6 (aromatic) | ~130 |

| C-3 (aromatic) | ~125 |

| C-5 (aromatic) | ~115 |

| C-1 (aromatic) | ~112 |

| OCH₃ (ester methyl) | ~52 |

| Ar-CH₃ (at C-4) | ~20 |

| Ar-CH₃ (at C-3) | ~15 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. A clear cross-peak between the signals for H-5 and H-6 would definitively confirm their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to link the proton signals for H-5, H-6, and the three methyl groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) and piecing the molecular fragments together. Key expected correlations would include the protons of the OCH₃ group to the ester carbonyl carbon (C=O) and the aromatic methyl protons (at C-3 and C-4) to the aromatic carbons C-2, C-3, C-4, and C-5, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct evidence for the presence of specific functional groups.

The IR spectrum of this compound is characterized by several key absorption bands that act as fingerprints for its primary functional groups. The primary amine group (-NH₂) is identifiable by a pair of medium-intensity stretching vibrations. The ester group is evident from a very strong carbonyl (C=O) stretch and C-O stretching bands.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretch | Primary Amine | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | Methyl Groups | 2850 - 2960 | Medium |

| C=O Stretch | Ester Carbonyl | 1680 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1550 - 1620 | Medium, Multiple Bands |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong, Multiple Bands |

Raman spectroscopy offers a complementary perspective to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, non-polar and symmetric bonds often produce strong signals in Raman spectra where they might be weak or absent in IR.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring would be expected to produce a strong and sharp Raman signal.

C-C Stretching: The carbon-carbon single bonds of the aromatic ring and those connecting the methyl groups would also be prominent.

Symmetrical Methyl Deformations: Symmetrical bending modes of the methyl groups are also typically Raman active.

The C=O stretch is active in both IR and Raman, but the highly polar N-H and C-O ester stretches are generally more intense in the IR spectrum. The combination of both IR and Raman techniques thus provides a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₃NO₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Calculated Monoisotopic Mass | 179.0946 u |

| Expected HRMS [M+H]⁺ Ion | 180.1025 m/z |

This precise mass determination is a critical first step in the structural elucidation process, providing strong evidence for the compound's identity.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification. The interpretation of these fragmentation patterns is crucial for confirming the arrangement of atoms within the molecule. chemguide.co.uklibretexts.org

For this compound, key fragmentation pathways can be predicted based on the functional groups present (amine, ester, and aromatic ring):

Loss of a methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, resulting in a peak at m/z 148 (M-31).

Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 120 (M-59).

Cleavage of the C-N bond: This could result in various fragments depending on where the charge resides.

Ring fragmentation: The aromatic ring itself can break apart, although this is less common for stable aromatic systems. libretexts.org

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) are characteristic of the electronic structure of the molecule.

For this compound, the presence of the aminobenzoate chromophore is expected to give rise to distinct absorption bands. Aromatic compounds typically show π→π* transitions, and the presence of the amino and ester groups will influence the position and intensity of these bands. researchgate.net The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) |

| π→π | ~250-280 |

| n→π | ~320-360 |

The exact positions of these bands can be influenced by solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light will fluoresce; for those that do, the emission spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift).

The fluorescence properties of this compound will depend on its molecular structure and environment. The presence of the amino group can enhance fluorescence, but factors such as solvent polarity and the ability of the molecule to undergo non-radiative decay processes will affect the fluorescence intensity and quantum yield. mdpi.com The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov

Table 3: Hypothetical Fluorescence Data for this compound

| Parameter | Expected Value |

| Excitation Wavelength (λex) | Corresponds to a λmax from UV-Vis |

| Emission Wavelength (λem) | Longer wavelength than λex |

| Fluorescence Quantum Yield (Φf) | Dependent on solvent and structure |

Detailed studies would be required to measure the specific emission wavelengths and quantum yields for this compound under various conditions. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular conformation: The spatial arrangement of the atoms, including the planarity of the aromatic ring and the orientation of the amino and methyl ester substituents.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amino group of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that dictate the crystal packing. researchgate.netnih.govresearchgate.net

This technique provides the most detailed and accurate picture of the molecule's structure in the solid state. mdpi.com

Computational and Theoretical Investigations of Methyl 2 Amino 3,4 Dimethylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would provide fundamental insights into the electronic structure and properties of Methyl 2-amino-3,4-dimethylbenzoate.

Geometry Optimization and Conformational Analysis of Molecular Structures

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its lowest energy conformation. For this compound, this would involve analyzing the rotational barriers of the amino and methyl ester groups to identify the global minimum on the potential energy surface.

A comprehensive conformational analysis would identify various stable conformers and the energy differences between them. This information is vital as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.

For this compound, an FMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would serve as a valuable comparison to experimental data. Discrepancies between calculated and observed spectra can often reveal subtle structural or electronic features.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Energetics

For any chemical reaction involving this compound, computational modeling can identify the structure of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a complete energetic landscape of a chemical reaction. Mapping the PES for reactions involving this compound would illustrate the energy changes as reactants are converted to products, passing through transition states and any intermediates. This detailed map is invaluable for understanding the intricacies of a reaction mechanism.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | Simulates the effect of an aqueous environment. |

| System Size | ~5000-10000 atoms | Ensures sufficient solvent molecules around the solute. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. |

This table is hypothetical and represents typical parameters for such a simulation.

Establishment of Structure-Reactivity Relationships from Theoretical Models

The relationship between a molecule's structure and its chemical reactivity can be systematically investigated using theoretical models, often through Quantitative Structure-Activity Relationship (QSAR) studies. These studies correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. For this compound, this would involve calculating various molecular descriptors and correlating them with a specific activity.

Although no dedicated QSAR studies for this compound were found, research on derivatives of p-aminobenzoic acid has demonstrated the utility of this approach. researchgate.net Such studies have revealed that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups can significantly influence inhibitory activity against certain enzymes. nih.gov A theoretical model for this compound would likely involve the calculation of electronic, steric, and thermodynamic descriptors to predict its reactivity in various chemical transformations.

Table 2: Key Molecular Descriptors for Structure-Reactivity Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing how it interacts with other molecules. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Provides information on the stability and spontaneity of reactions. |

| Topological | Connectivity indices | Quantifies the branching and connectivity of the molecular structure. |

This table outlines general descriptors that would be relevant for a QSAR study of this compound.

Fukui Function Analysis and Local Reactivity Descriptors

Fukui function analysis is a concept within Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Specific Fukui function analysis for this compound is not available in the current literature. However, studies on related compounds like 4-aminobenzoic acid have employed Fukui functions to analyze chemical reactivity. tandfonline.com For this compound, such an analysis would likely indicate that the nitrogen atom of the amino group and certain oxygen atoms of the ester group are prone to electrophilic attack, while specific carbon atoms on the aromatic ring might be more susceptible to nucleophilic attack. nih.gov

Table 3: Condensed Fukui Functions and Local Reactivity

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) | Predicted Reactivity |

| N (amino) | Low | High | Moderate | Susceptible to electrophilic attack. |

| C (aromatic) | Varies by position | Varies by position | Varies by position | Ring positions activated or deactivated by substituents. |

| O (carbonyl) | Low | High | Moderate | Potential site for electrophilic interaction. |

| O (ester) | Low | High | Moderate | Potential site for electrophilic interaction. |

This table provides a qualitative prediction of Fukui function values for key atomic sites in this compound based on general chemical principles, as specific calculated data is unavailable.

Advanced Analytical Chemistry Approaches for Methyl 2 Amino 3,4 Dimethylbenzoate

Chromatographic Methods for Analysis, Isolation, and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Methyl 2-amino-3,4-dimethylbenzoate, various chromatographic techniques are employed for analysis, isolation, and purification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of aromatic amines. nih.gov Method development for this compound typically involves optimizing the separation on a reversed-phase column, such as a C18 column. nih.govtandfonline.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer solution, with gradient elution being effective for separating multiple components. nih.govtandfonline.com Detection is commonly achieved using a UV detector, as the aromatic ring in the compound absorbs UV light.

Validation of the HPLC method is crucial to ensure its reliability, accuracy, and precision. nih.govajpaonline.com This process involves establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). d-nb.infonih.gov Linearity is assessed by creating a calibration curve from standard solutions of known concentrations, which should yield a high correlation coefficient (r² ≥ 0.999). tandfonline.comresearchgate.net Accuracy is confirmed by recovery studies, while precision is determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). nih.govd-nb.info

Table 1: Illustrative HPLC Method Parameters and Validation Data for Aromatic Amine Analysis

| Parameter | Value / Condition | Source |

| Chromatographic Conditions | ||

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | nih.govtandfonline.com |

| Mobile Phase | Methanol and Phosphate Buffer (pH 6.9), Gradient Elution | nih.govtandfonline.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 240 nm | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Validation Parameters | ||

| Linearity Range | 0.1–10.0 mg/L | nih.govtandfonline.comresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.999 | tandfonline.comresearchgate.net |

| Accuracy (Recovery) | 85.3% to 98.4% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.015–0.08 mg/L | nih.govtandfonline.comresearchgate.net |

| Precision (RSD) | < 6% | d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. It is highly suitable for assessing the purity of this compound and identifying volatile impurities. researchgate.netnih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. koreascience.kr

For purity assessment, a GC-MS chromatogram can reveal the presence of any compounds other than the main analyte. The relative peak areas can provide a semi-quantitative measure of purity. The technique is also invaluable for studying degradation products. nih.gov Thermal degradation can be investigated by analyzing the compound at different injector temperatures or by using pyrolysis-GC-MS, which intentionally fragments the molecule to reveal information about its structure and potential breakdown pathways. researchgate.net For instance, analysis of the related compound methyl 2-aminobenzoate (B8764639) by GC-MS utilized selected ion monitoring (SIM) mode to specifically detect characteristic mass fragments (m/z 119.0 and 92.0) for sensitive quantification. koreascience.kr

Table 2: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Value / Condition | Source |

| Column | Capillary Column (e.g., DB-5MS) | koreascience.kr |

| Carrier Gas | Helium | koreascience.kr |

| Injector Temperature | 250 °C | koreascience.kr |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | koreascience.kr |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | nih.gov |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | koreascience.kr |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates at much higher pressures (up to 1000 bar) than conventional HPLC and utilizes columns packed with smaller particles (typically less than 2 µm). researchgate.netijpcbs.com This results in dramatically improved separation efficiency, providing higher resolution, increased sensitivity, and significantly shorter analysis times. ijpcbs.com

The enhanced resolving power of UPLC is particularly advantageous for separating structurally similar compounds, such as isomers of this compound, which may be present as process-related impurities. nih.govresearchgate.net The narrower peaks and increased peak heights achieved with UPLC lead to lower detection limits, making it ideal for trace analysis. ijpcbs.com The use of advanced column technologies, such as those with charged surface hybrid (CSH) particles, can further enhance separation possibilities for a wide variety of analytes. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed structural characterization of compounds and their related substances.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Identification of Transformation Products and Impurities

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the unambiguous identification and quantification of trace-level compounds in complex matrices. nih.govnih.gov This method is exceptionally well-suited for identifying potential transformation products, metabolites, or process impurities of this compound that may be present at very low concentrations. nih.govacs.org

In an LC-MS/MS system, compounds are first separated by the LC. The eluent is then directed to the mass spectrometer, where molecules are ionized. In the first stage of mass analysis (MS1), a specific ion (the precursor ion) corresponding to the mass of a target analyte is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, minimizing interferences and enabling confident identification. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value / Condition | Source |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ (m/z 180.1) | N/A |

| Product Ion (Q3) - Transition 1 | e.g., m/z 148.1 (Loss of CH₃OH) | N/A |

| Product Ion (Q3) - Transition 2 | e.g., m/z 120.1 (Loss of COOCH₃) | N/A |

| Collision Energy (CE) | Optimized for each transition | nih.gov |

| Declustering Potential (DP) | Optimized to reduce ion source fragmentation | nih.gov |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of aromatic amines. uobaghdad.edu.iq These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

For an aromatic amine like this compound, a potential method could involve a reaction where the amine reduces a metal-ligand complex. For example, some aromatic amines can reduce the colorless Fe(III)-ferrozine complex to the violet-colored Fe(II)-ferrozine complex. nih.gov The intensity of the resulting color, measured as absorbance at a specific wavelength (e.g., 562 nm), is directly proportional to the concentration of the amine in the sample, following the Beer-Lambert law. nih.gov The method's validity is established by demonstrating good linearity over a defined concentration range and acceptable recovery percentages. uobaghdad.edu.iq

Table 4: Example Validation Data for a Spectrophotometric Method for Aromatic Amines

| Parameter | Value / Condition | Source |

| Wavelength of Maximum Absorbance (λmax) | 562 nm | nih.gov |

| Linear Concentration Range | 0.1 - 5.0 µg/mL | uobaghdad.edu.iqnih.gov |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.5x10³ - 4.7x10⁴ (Varies by compound) | nih.gov |

| Correlation Coefficient (R²) | > 0.998 | uobaghdad.edu.iq |

| Accuracy (Recovery %) | 96.10% - 99.90% | uobaghdad.edu.iq |

| Repeatability (RSD%) | < 1.03% | uobaghdad.edu.iq |

Chemical Transformations and Environmental Pathways of Methyl 2 Amino 3,4 Dimethylbenzoate or Analogous Aminobenzoates

Photochemical Degradation in Aqueous and Other Relevant Environments

Photochemical processes, driven by sunlight, are primary degradation pathways for many organic compounds in the aquatic environment. For PABA, these transformations can occur through direct absorption of light energy or via indirect reactions mediated by other light-activated chemical species.

Direct photolysis involves the degradation of a molecule upon direct absorption of photons. PABA is susceptible to degradation by UVB (280-315 nm) and UVC (<280 nm) radiation, while it remains stable under UVA (315-400 nm) irradiation. mdpi.comelte.hu The primary photochemical event is the dissociation of an amino hydrogen atom, leading to the formation of a 4-aminylbenzoic acid radical (PABA radical). mdpi.comelte.hu This radical is a key intermediate that dictates the subsequent reaction pathways. mdpi.com

The kinetics and products of direct photolysis are highly dependent on environmental conditions such as pH and the presence of oxygen.

Anaerobic Conditions: In the absence of oxygen, the PABA radical can undergo self-reactions. mdpi.com Studies conducted at pH levels between 7.5 and 11.0 identified two primary photoproducts: 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid. mdpi.comnih.gov

Aerobic Conditions: When oxygen is present, the degradation pathway shifts, leading to the formation of oxidized products. The three most abundant stable compounds identified are 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid. nih.gov The latter is formed through the rapid photo-induced oxidation of 4-(4'-aminophenyl)aminobenzoic acid. nih.gov

The quantum yields for the formation of the main anaerobic photoproducts are highly pH-dependent, increasing significantly at higher pH levels. nih.gov This suggests that the deprotonated PABA radical cation is a crucial intermediate in these transformation pathways. nih.gov Research has also indicated that the degradation of PABA is slower and follows simpler kinetics in acidic environments (e.g., pH 2) compared to neutral (pH 7) or alkaline (pH 10) conditions. wooster.edu

| Condition | Wavelength | Key Intermediate | Major Transformation Products | Reference |

| Anaerobic (deoxygenated) | UVB/UVC (>290 nm & 254 nm) | PABA radical | 4-(4'-aminophenyl)aminobenzoic acid, 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid | mdpi.comnih.gov |

| Aerobic (oxygenated) | UVB/UVC (>290 nm & 254 nm) | PABA radical | 4-amino-3-hydroxybenzoic acid, 4-aminophenol, 4-(4'-hydroxyphenyl)aminobenzoic acid | nih.gov |

Indirect phototransformation involves the degradation of a compound by reactive species generated by other light-absorbing substances (photosensitizers) in the environment.

Photosensitized Reactions: Natural waters contain dissolved organic matter and other substances that can absorb sunlight and produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂). PABA has been shown to react rapidly with singlet oxygen, with a measured rate constant of 8.9 x 10⁸ M⁻¹ sec⁻¹. bohrium.com This indicates that PABA is not only a potential photosensitizer for generating ¹O₂ but also an efficient sink for it. bohrium.com

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a semiconductor that, when irradiated with UV light, generates electron-hole pairs. osti.gov This process initiates a series of reactions that produce highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants, including PABA. researchgate.net

The photocatalytic degradation of PABA using TiO₂ has been demonstrated to be an effective removal method. researchgate.netosti.gov The process generally follows pseudo-first-order kinetics. osti.gov Several factors influence the efficiency of TiO₂ photocatalysis:

Catalyst Loading: The degradation rate increases with catalyst concentration up to an optimal point (e.g., 1.0 g L⁻¹), after which increased turbidity can hinder light penetration. osti.govosti.gov

pH: The degradation is significantly enhanced under acidic conditions (e.g., pH 3). osti.govresearchgate.net In alkaline environments, repulsion between the negatively charged TiO₂ surface and the anionic form of PABA can decrease efficiency. osti.gov

Initial Concentration: As the initial concentration of PABA increases, the degradation efficiency tends to decrease. osti.gov

Under solar illumination, TiO₂ photocatalysis leads to the formation of several hydroxylated aromatic intermediates. researchgate.net

| Pathway | Mediating Species/Catalyst | Key Reactive Species | Influencing Factors | Reference |

| Photosensitized Reactions | Dissolved Organic Matter | Singlet Oxygen (¹O₂) | Concentration of sensitizers | bohrium.com |

| TiO₂ Photocatalysis | Titanium Dioxide (TiO₂) | Hydroxyl Radicals (•OH) | pH, Catalyst Loading, Initial PABA Concentration | osti.govresearchgate.netosti.gov |

Chemical Oxidation Processes

Chemical oxidation is another critical pathway for the transformation of aminobenzoates in both natural and engineered water systems, such as during water treatment.

As mentioned, ROS play a role in indirect photolysis, but they can also be generated through other chemical processes in the environment. PABA has been shown to be an effective scavenger of hydroxyl radicals (•OH). researchgate.net The second-order rate constant for the reaction between PABA and •OH has been estimated to be approximately 1.07 × 10¹⁰ M⁻¹ s⁻¹. researchgate.net This high reactivity suggests that oxidation by hydroxyl radicals is a significant environmental degradation pathway.

Chlorination is a common disinfection method in water treatment plants. Residual chlorine can react with organic micropollutants. The reaction of PABA with sodium hypochlorite (B82951) (NaOCl) has been studied, revealing that it can lead to the formation of azo-compounds. surrey.ac.uk In some cases, the reaction can also produce chlorinated derivatives, such as 2,4,6,2',4',6'-hexachloroazobenzene. surrey.ac.uk The specific products formed can depend on the ratio of reactants and other water quality parameters. surrey.ac.ukresearchgate.net

Characterization and Identification of Transformation Products Utilizing Advanced Spectrometric Techniques

The identification of transformation products is crucial for understanding degradation mechanisms and assessing potential environmental risks. A variety of advanced spectrometric techniques are employed for this purpose.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): MS, particularly when coupled with liquid chromatography, is a powerful tool for separating and identifying degradation products. Electron impact mass spectrometry has been used to identify photoproducts formed under anaerobic conditions. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of PABA and its metabolites in biological samples, demonstrating the technique's utility for complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown transformation products. This technique was instrumental in confirming the structures of the two primary photoproducts of PABA in deoxygenated solutions. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is commonly used to monitor the rate of degradation of the parent compound by tracking the decrease in its characteristic absorbance peak (around 282 nm for PABA). osti.gov It can also indicate the formation of new products through changes in the absorption spectrum over time. wooster.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within molecules and can help characterize transformation products by showing the loss of parent compound functional groups or the appearance of new ones (e.g., hydroxyl groups from oxidation). acs.org

Mechanistic Studies of Specific Degradation Processes (e.g., Demethylation, Hydroxylation)

The environmental fate of Methyl 2-amino-3,4-dimethylbenzoate is largely dictated by specific chemical transformations, with demethylation and hydroxylation representing crucial initial steps in its degradation cascade. While direct mechanistic studies on this compound are not extensively documented, a comprehensive understanding can be constructed by examining research on analogous aminobenzoates and substituted aromatic compounds. These studies, often involving microbial catalysts, provide detailed insights into the enzymatic processes that govern the breakdown of such molecules in the environment.

Demethylation: A Key Initiating Step

Demethylation, the removal of a methyl group, is a critical process in the metabolism of many aromatic compounds. In the context of this compound, this can involve either the removal of the methyl group from the ester functional group (O-demethylation) or from the aromatic ring.

Enzymatic O-Demethylation: The hydrolysis of the methyl ester group is a likely primary degradation pathway. This reaction, which can be chemically or biologically mediated, would yield 2-amino-3,4-dimethylbenzoic acid and methanol (B129727). Under acidic or basic conditions, this hydrolysis can occur abiotically. Biologically, a wide range of microorganisms possess esterase enzymes capable of catalyzing this reaction.

Enzymatic Demethylation of Aryl Methyl Ethers: While this compound itself is not an aryl methyl ether, the principles of enzymatic demethylation of such compounds are relevant to understanding the potential for demethylation of the ring-substituted methyl groups. Studies on anaerobic bacteria have shown the ability to demethylate phenyl methyl ethers through O-demethylation. In Acetobacterium woodii, this reaction is dependent on ATP and tetrahydropteroylglutamate, while in Sporomusa ovata, it is a corrinoid-dependent process. Rieske monooxygenases are another class of enzymes capable of oxidative demethylation. For instance, a system from Pseudomonas sp. HR199 has been shown to demethylate various aryl methyl ethers, with a notable selectivity for the meta position relative to a carboxylic acid group. This process is, however, susceptible to inhibition by the formaldehyde byproduct.

Interactive Data Table: Microbial Demethylation of Aromatic Compounds

| Organism | Compound | Enzyme System | Key Findings |

| Pseudomonas sp. HR199 | Various aryl methyl ethers | Rieske monooxygenase (VanA/VanB) | Catalyzes selective demethylation at the meta position to a carboxylic acid group. Inhibited by formaldehyde. |

| Acetobacterium woodii | Phenyl methyl ethers | Not fully characterized | ATP and tetrahydropteroylglutamate dependent. |

| Sporomusa ovata | Phenyl methyl ethers | Corrinoid-dependent enzyme | Requires reductive activation by Ti(III) and ATP. |

| Burkholderia sp. MR1 & Streptomyces sp. MD1 | Methylarsonic acid | Two-step microbial community action | Burkholderia reduces MAs(V) to MAs(III), which is then demethylated by Streptomyces. |

Hydroxylation: Paving the Way for Ring Cleavage

Hydroxylation, the introduction of a hydroxyl (-OH) group onto the aromatic ring, is a common and critical step in the aerobic degradation of aromatic compounds. This process increases the water solubility of the compound and activates the ring for subsequent cleavage by dioxygenase enzymes.

The enzymatic hydroxylation of aromatic compounds is catalyzed by a diverse range of enzymes, including monooxygenases and dioxygenases. These enzymes often utilize molecular oxygen and a reducing agent, such as NADH or NADPH, to incorporate one or two oxygen atoms into the substrate.

For a substituted aminobenzoate like this compound, hydroxylation can occur at several positions on the aromatic ring. The exact position of hydroxylation is determined by the specific enzymes involved and the directing effects of the existing substituents (the amino, methyl, and carboxylate groups).

Studies on the degradation of analogous compounds provide valuable insights:

Degradation of 2-Aminobenzoate (B8764639) (Anthranilate): The aerobic biodegradation of 2-aminobenzoate has been shown to proceed through hydroxylation to form catechol (1,2-dihydroxybenzene). This transformation has been observed in various microorganisms, including Pseudomonas species and the fungus Aspergillus niger.

Degradation of Dimethylbenzoates: Research on the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB revealed that the initial steps involve the formation of 3,4-dimethylsalicylic acid and 3,4-dimethylphenol, followed by further degradation to 3,4-dimethylcatechol. This indicates that hydroxylation is a key process in the breakdown of dimethylated benzoic acids. Similarly, a metapyrocatechase-negative mutant of Pseudomonas cepacia MB2 was found to accumulate dimethylcatechols from the metabolism of 2,3- and 3,4-dimethylbenzoates.

The formation of a catechol intermediate is a common theme in the aerobic degradation of aromatic compounds. Once formed, these dihydroxylated intermediates are susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic products that can then enter central metabolic pathways.

Interactive Data Table: Hydroxylation of Benzoate (B1203000) Analogs by Microorganisms

| Organism | Substrate | Key Intermediate(s) | Pathway Significance |

| Pseudomonas sp. | 2-Aminobenzoate | Catechol | Direct hydroxylation leading to a key intermediate for ring cleavage. |

| Aspergillus niger | 2-Aminobenzoate | Catechol | Fungal pathway also converges on catechol formation. |

| Pseudomonas putida strain DMB | 3,4-Dimethylbenzoic acid | 3,4-Dimethylsalicylic acid, 3,4-Dimethylphenol, 3,4-Dimethylcatechol | Stepwise hydroxylation and decarboxylation leading to a substituted catechol. |

| Pseudomonas cepacia MB2 | 2,3- and 3,4-Dimethylbenzoates | Dimethylcatechols | Accumulation in a mutant strain confirms hydroxylation as a key step. |

Derivatives and Analogues of Methyl 2 Amino 3,4 Dimethylbenzoate in Advanced Chemical Research

Synthesis and Characterization of Substituted Methyl Aminobenzoates

The synthesis and characterization of substituted methyl aminobenzoates are fundamental to exploring their chemical properties and potential applications. This section details the preparation of positional isomers, N-substituted derivatives, and halogenated or alkoxy-substituted analogues of Methyl 2-amino-3,4-dimethylbenzoate.

Positional Isomers of Methyl Aminodimethylbenzoate

The relative positions of the amino and methyl groups on the benzene (B151609) ring significantly influence the physicochemical properties and reactivity of methyl aminodimethylbenzoates. Several positional isomers have been synthesized and characterized.

A common synthetic strategy involves the esterification of the corresponding aminobenzoic acid or the reduction of the corresponding nitrobenzoate. For instance, Methyl 2-amino-3-methylbenzoate can be prepared by the reduction of 3-methyl-2-nitrobenzoate using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Alternatively, the reaction of 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base like cesium carbonate in N,N-dimethylformamide (DMF) also yields the desired ester. researchgate.net

Similarly, Methyl 3-amino-4-methylbenzoate has been synthesized through two primary routes. One method involves the esterification of 3-amino-4-methylbenzoic acid with methanol (B129727) in the presence of thionyl chloride (SOCl₂). chemicalbook.com Another approach is the catalytic hydrogenation of methyl 4-methyl-3-nitrobenzoate using a Raney nickel catalyst. chemicalbook.com

The synthesis of other isomers, such as Methyl 5-amino-2,4-dimethylbenzoate and Methyl 4-amino-3,5-dimethylbenzoate , has also been reported, often starting from the appropriately substituted nitrobenzoic acids followed by reduction and esterification, or vice versa. The specific starting materials and reaction conditions are crucial for achieving the desired isomeric purity.

Table 1: Synthesis of Positional Isomers of Methyl Aminodimethylbenzoate

| Compound | Starting Material | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| Methyl 2-amino-3-methylbenzoate | 3-methyl-2-nitrobenzoate | 5% Pd/C, H₂, Acetonitrile (B52724), 70°C, 65-100 psi | 97.5 |

| Methyl 2-amino-3-methylbenzoate | 2-amino-3-methylbenzoic acid | Methyl iodide, Cs₂CO₃, DMF, rt, 18h | 92 |

| Methyl 3-amino-4-methylbenzoate | 3-amino-4-methylbenzoic acid | SOCl₂, Methanol, reflux, 4h | 97 |

| Methyl 3-amino-4-methylbenzoate | Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H₂, Methanol, 50 psi, 8h | 96 |

N-Substituted Amino Benzoate (B1203000) Derivatives

The amino group of methyl aminobenzoates provides a reactive site for the introduction of various substituents, leading to a diverse range of N-substituted derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

N-Alkylation of amino acids and their esters is a well-established transformation. A direct and selective method for the N-alkylation of unprotected amino acids with alcohols has been developed, which can be applied to methyl aminobenzoates. organic-chemistry.org This method often utilizes transition metal catalysts and offers a green alternative to traditional alkylation methods that require protecting groups. organic-chemistry.org The N-methylation of amino acids, in particular, is of interest as it can enhance properties like lipophilicity and proteolytic stability in peptide-based structures. google.com

N-Acylation is another common modification. N-acyl derivatives can be readily prepared by reacting the amino group with acylating agents such as acid chlorides or anhydrides. For example, the reaction of o-toluidine (B26562) with butyryl chloride is a key step in the synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate. google.com A variety of reagents and methods have been developed for N-acylation, including the use of carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt), which are particularly useful in solid-phase synthesis. google.com The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid involves a two-step process of amination followed by acylation of the resulting secondary amine. nih.gov

Halogenated and Alkoxy-Substituted Analogues

The introduction of halogen atoms or alkoxy groups onto the aromatic ring of methyl aminobenzoates can profoundly impact their chemical and physical properties.

Halogenated analogues are often synthesized by direct halogenation of the aminobenzoate ester or by starting with a pre-halogenated precursor. For example, the synthesis of Methyl 3-amino-2,5-dichloro-4-methylbenzoate is achieved by the esterification of 3-amino-2,5-dichloro-4-methylbenzoic acid with methanol in the presence of hydrogen chloride gas. nih.gov Bromination of aminobenzoates can also be achieved using elemental bromine. For instance, the bromination of N-butyryl-2-methylaniline is a key step in a multi-step synthesis of a substituted methyl aminobenzoate. google.com The conditions for bromination, such as the solvent and the presence of an oxidizing agent, can influence the position and degree of halogenation. mdpi.com

Comparative Spectroscopic Studies of Related Compounds

Spectroscopic techniques are indispensable for the characterization of methyl aminobenzoate derivatives and for understanding the influence of substituent positions on their electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹H NMR spectrum of Methyl 2-amino-3-methylbenzoate in CDCl₃ shows characteristic signals for the aromatic protons, the amino protons (a broad singlet), the methyl ester protons, and the aromatic methyl protons. researchgate.net Specifically, the aromatic protons appear as a doublet at δ 7.77, a doublet at δ 7.19, and a triplet at δ 6.59. The amino protons give a broad singlet at δ 5.82, the ester methyl protons a singlet at δ 3.86, and the aromatic methyl protons a singlet at δ 2.17. researchgate.net

Comparative analysis of the ¹H NMR spectra of positional isomers reveals distinct chemical shifts and coupling patterns for the aromatic protons, which are diagnostic for the substitution pattern. For example, the chemical shifts of the aromatic protons in methyl aminomethylbenzoate isomers are influenced by the electronic effects (both inductive and resonance) of the amino and methyl groups.

Infrared (IR) spectroscopy provides valuable information about the functional groups present. The IR spectra of aminobenzoate esters typically show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-N stretching vibrations.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of these compounds, further confirming their structure.

Investigation of Structure-Reactivity and Structure-Property Relationships within Analogous Chemical Systems

The arrangement of substituents on the benzene ring of methyl aminobenzoates has a profound effect on their reactivity and physical properties.

The reactivity of the amino group is influenced by the electronic nature of the other substituents on the ring. Electron-donating groups, such as methyl groups, increase the electron density on the ring and at the nitrogen atom, making the amino group more nucleophilic. Conversely, electron-withdrawing groups decrease its nucleophilicity. The position of these groups relative to the amino group is also critical due to resonance and steric effects. For instance, an ortho-substituent can sterically hinder the approach of reagents to the amino group.

The reactivity of the ester group towards hydrolysis or other nucleophilic acyl substitution reactions is also affected by the ring substituents. Electron-withdrawing groups on the ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

A study on the reductive cleavage of positional isomers of benzoylated and methylated methyl α-D-mannopyranoside demonstrated that both anchimeric assistance and inductive effects of the ester groups contribute to the observed reaction rates. researchgate.net This highlights the intricate interplay of electronic and steric factors in determining the reactivity of substituted aromatic esters. The stability of methyl methylanthranilate isomers has been shown to be influenced by the position of the methyl group relative to the amine and carbonyl groups, with favorable positioning minimizing steric interactions and enhancing electron-donating effects.

Role of Related Amino Benzoate Derivatives as Precursors in Complex Organic Synthesis

Methyl aminobenzoate derivatives are valuable precursors for the synthesis of more complex molecules, particularly heterocyclic compounds.

One of the most significant applications is in the synthesis of quinazolines and quinazolinones , which are important scaffolds in medicinal chemistry. researchgate.netnih.gov For example, methyl 2-aminobenzoate (B8764639) can be condensed with other reagents to form the quinazolinone ring system. researchgate.net The amino and ester groups provide the necessary functionalities for the cyclization reactions. The synthesis of 3-substituted quinazolinones can be achieved through a two-step reaction involving 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.

Furthermore, Methyl 2-amino-3-methylbenzoate serves as an important intermediate in the synthesis of sulfonylurea herbicides. It can be converted to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester through diazotization followed by reaction with sulfur dioxide. researchgate.net

Derivatives of 4-aminobenzoic acid, which are structurally related to the compounds discussed here, are used in the synthesis of guanidine (B92328) alkaloids. These examples underscore the utility of methyl aminobenzoate derivatives as versatile building blocks for constructing a variety of complex and biologically relevant molecules.

Applications of Methyl 2 Amino 3,4 Dimethylbenzoate in Advanced Chemical Sciences and As Research Tools

Utility as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The primary and most well-documented application of Methyl 2-amino-3,4-dimethylbenzoate is as a synthetic intermediate in the creation of more complex molecules. Its structure is particularly valuable for medicinal chemistry and drug discovery research, where it serves as a foundational building block for larger, biologically active compounds.

A key example of its use is in the structure-guided design of enzyme inhibitors. Research focused on developing potent and selective inhibitors for Poly-ADP-ribose polymerase 11 (PARP11), an enzyme involved in various cellular processes, utilized this compound as a precursor. cohenlabohsu.com In this context, the compound serves as a starting material that is chemically modified in subsequent steps to build the final inhibitor molecule.

The synthesis of this compound itself is a straightforward esterification process. cohenlabohsu.comscispace.com It is typically prepared from its corresponding carboxylic acid, 2-amino-3,4-dimethylbenzoic acid. cohenlabohsu.comscispace.com The general procedure involves reacting the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. cohenlabohsu.com This reaction efficiently converts the carboxylic acid group into a methyl ester, yielding the target compound. cohenlabohsu.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

|---|

Potential in the Development of Novel Chemical Materials (e.g., Photochromic Systems)

A review of current scientific literature does not indicate that this compound has been specifically investigated or utilized in the development of novel chemical materials such as photochromic systems. Research in this area tends to focus on molecules with specific structural motifs that allow for reversible changes in their absorption spectra upon irradiation with light, such as spiropyrans or azobenzenes. While the aromatic nature of this compound is a common feature in such materials, there is no published evidence of its application in this context. Its primary role appears to be confined to its use as a building block in organic synthesis rather than as a functional material itself.

Application in the Development and Validation of Analytical Chemistry Methods

There is no evidence in the available scientific literature to suggest that this compound is used in the development or validation of analytical chemistry methods. Compounds used for such purposes typically serve as standards for calibration, internal standards for quantification, or as reagents in specific analytical reactions. The current body of research has not identified this compound for any of these roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.